molecular formula C14H18N2O3 B7587291 N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide

Cat. No. B7587291
M. Wt: 262.30 g/mol
InChI Key: QALHEQSETSDKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide, also known as BDBCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBCA belongs to the class of benzodioxole compounds and has been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide is not fully understood, but it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has been found to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve insulin sensitivity and glucose metabolism. N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide in lab experiments is its high purity and good yields, which allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to study its potential use in combination with other drugs for enhanced efficacy. Additionally, the development of novel delivery systems for N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide may improve its bioavailability and therapeutic potential.

Synthesis Methods

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-1,2-methylenedioxybenzene with cyclopropylmethylamine, followed by the addition of chloroacetyl chloride and subsequent hydrolysis to yield the final product. The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has been optimized to yield a high purity product with good yields.

Scientific Research Applications

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential use as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide has also been found to have a protective effect on the liver and kidneys.

properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(8-15-6-10-4-5-10)16-7-11-2-1-3-12-14(11)19-9-18-12/h1-3,10,15H,4-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALHEQSETSDKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(=O)NCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(cyclopropylmethylamino)acetamide

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